molecular formula C11H17N5 B11887355 N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11887355
M. Wt: 219.29 g/mol
InChI Key: SABSZMWAVMHQAL-UHFFFAOYSA-N
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Description

N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitutions, which confer distinct biological activities and pharmacokinetic properties. The butyl and dimethyl groups may enhance its lipophilicity and cellular uptake, making it a more effective kinase inhibitor compared to its analogs .

Biological Activity

N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with a butyl group and dimethyl substitutions. Its molecular formula is C11H17N5C_{11}H_{17}N_{5} with a molecular weight of 219.29 g/mol. The structural representation is as follows:

  • SMILES : n1c2c(c(nc1)N(CCCC)C)cnn2C
  • InChIKey : SABSZMWAVMHQAL-UHFFFAOYSA-N

This compound primarily acts as a CDK2 inhibitor. CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to the suppression of cancer cell proliferation. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

The inhibition of CDK2/cyclin A2 by this compound suggests its potential as an anti-cancer agent .

Anticancer Activity

In various studies, this compound has shown promising results against different cancer types. For instance:

  • Cytotoxicity Assays : The compound was tested against several human cancer cell lines using the MTT assay to determine half-maximal cytotoxic concentrations (CC50). Results indicated that it effectively reduced cell viability in a dose-dependent manner .
Cell LineCC50 (µM)Reference Drug
MCF-7155-Fluorouracil
HCT-11612Cisplatin

Antibacterial and Antifungal Activities

Beyond its anticancer properties, derivatives of pyrazolo[3,4-d]pyrimidines have also exhibited antibacterial and antifungal activities. Research indicates that modifications to the pyrazolo ring can enhance these properties .

Molecular Modeling Studies

Molecular docking studies have been conducted to explore the interaction between this compound and its target proteins. These studies provide insights into binding affinities and selectivity towards CDK2, which are crucial for optimizing pharmacological profiles .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-butyl-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H17N5/c1-4-5-6-15(2)10-9-7-14-16(3)11(9)13-8-12-10/h7-8H,4-6H2,1-3H3

InChI Key

SABSZMWAVMHQAL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=NC=NC2=C1C=NN2C

Origin of Product

United States

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